Glycine-beta-muricholic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

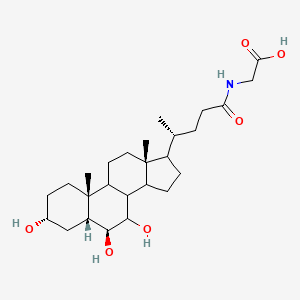

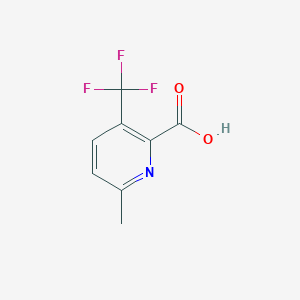

Glycine-beta-muricholic acid is a bile acid derivative primarily found in mice. It is a glycine-conjugated form of beta-muricholic acid, which is a murine-specific primary bile acid. This compound is known for its role as an intestine-selective antagonist of the farnesoid X receptor (FXR), which is involved in various metabolic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of glycine-beta-muricholic acid involves the conjugation of glycine to beta-muricholic acid. This process typically requires the activation of the carboxyl group of beta-muricholic acid, followed by the nucleophilic attack of the amino group of glycine. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound may involve microbial transformations. Microbes can deconjugate amino acids like glycine or taurine from bile acids and then re-conjugate them . This method leverages the natural enzymatic processes of microbes to achieve the desired conjugation.

Analyse Chemischer Reaktionen

Types of Reactions: Glycine-beta-muricholic acid undergoes several types of chemical reactions, including:

Deconjugation: The removal of the glycine moiety by microbial enzymes.

Hydroxylation: Addition of hydroxyl groups to the steroid nucleus.

Epimerization: Conversion of one stereoisomer into another.

Common Reagents and Conditions:

Deconjugation: Catalyzed by bile salt hydrolase enzymes found in gut microbiota.

Hydroxylation: Typically involves cytochrome P450 enzymes.

Epimerization: Can occur under basic conditions or in the presence of specific enzymes.

Major Products:

Deconjugation: Produces beta-muricholic acid.

Hydroxylation: Results in hydroxylated derivatives of this compound.

Epimerization: Leads to the formation of epimers of this compound.

Wissenschaftliche Forschungsanwendungen

Glycine-beta-muricholic acid has several scientific research applications:

Chemistry: Used as a model compound to study bile acid chemistry and transformations.

Biology: Investigated for its role in gut microbiota interactions and bile acid metabolism.

Medicine: Explored for its potential therapeutic effects in liver diseases, obesity, and insulin resistance

Industry: Utilized in the development of bile acid-based therapeutics and supplements.

Wirkmechanismus

Glycine-beta-muricholic acid exerts its effects primarily by antagonizing the farnesoid X receptor (FXR) in the intestine. This antagonism leads to decreased expression of FXR target genes involved in bile acid synthesis and transport. Additionally, it reduces intestinal ceramide levels, thereby lowering liver endoplasmic reticulum stress and proinflammatory cytokine production .

Vergleich Mit ähnlichen Verbindungen

Tauro-beta-muricholic acid: Another conjugated form of beta-muricholic acid, but with taurine instead of glycine.

Chenodeoxycholic acid: A primary bile acid found in humans, structurally similar but with different physiological roles.

Cholic acid: Another primary bile acid in humans, differing in hydroxylation patterns.

Uniqueness: Glycine-beta-muricholic acid is unique due to its specific interaction with the farnesoid X receptor (FXR) and its intestine-selective effects. Unlike other bile acids, it has been shown to have favorable metabolic effects, such as reducing obesity and insulin resistance .

Eigenschaften

Molekularformel |

C26H43NO6 |

|---|---|

Molekulargewicht |

465.6 g/mol |

IUPAC-Name |

2-[[(4R)-4-[(3R,5R,6S,10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16?,17?,18?,19+,22?,23+,24?,25-,26-/m1/s1 |

InChI-Schlüssel |

ZQYUKJFJPJDMMR-AUZPDLAUSA-N |

Isomerische SMILES |

C[C@H](CCC(=O)NCC(=O)O)C1CCC2[C@@]1(CCC3C2C([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |

Kanonische SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl cyclopropanecarboxylate](/img/structure/B13058313.png)

![5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B13058332.png)

![6-(3-Chlorophenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13058341.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]aminobenzenesulfonate](/img/structure/B13058376.png)